5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound . It is a part of a broader class of compounds known as 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles . These compounds are of significant practical interest due to their biological activity and the importance of the S–S structural unit in the architecture of peptides .
Synthesis Analysis
The synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles involves the reaction with K3[Fe(CN)6] in an alkaline medium . This results in the formation of a mixture of oxidation products: bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .Molecular Structure Analysis
The structure of these compounds was confirmed by NMR, IR spectroscopy, and high-resolution mass spectrometry .Chemical Reactions Analysis
The reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitriles with K3[Fe(CN)6] in an alkaline medium results in the formation of a mixture of oxidation products .Scientific Research Applications
Synthesis and Structural Studies
- The compound 5-Chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is used in the synthesis of various heterocyclic compounds. For instance, its reaction with 3-pentylpentane-2,4-dione results in the formation of related pyridine carbonitriles and thieno[2,3-b]pyridines. These structures are confirmed using 2D NMR spectroscopy and X-ray analysis (Buryi et al., 2019).
Chemical Transformations and Biological Activity
- This compound is integral in chemical transformations leading to various derivatives, which show potential biological activities. For example, in silico evaluations suggest some derivatives stimulate the growth of sunflower seedlings (Buryi et al., 2019).
Oxidation Reactions
- The compound also plays a role in oxidation reactions. It reacts in the DMSO–HCl system, leading to the formation of bis(hetaryl)disulfides and isothiazolo[5,4-b]pyridines, depending on the reactants and conditions (Dotsenko, Frolov, & Krivokolysko, 2012).
Photosensitivity Studies
- In the field of optoelectronics, derivatives of this compound are investigated for their photosensitivity. These studies include spectral characterization and density functional theory (DFT) analyses, highlighting their potential in developing optoelectronic devices (Roushdy et al., 2019).
Solvent Interactions and Acoustical Parameters
- The study of solvent interactions and acoustical parameters of this compound's derivatives provides insights into solute-solvent and solute-solute interactions. This research is crucial in understanding the structural properties of these derivatives in different solvents (Baluja & Talaviya, 2016).
Mechanism of Action
Future Directions
These compounds are being actively studied due to their potential in various applications. They have been studied as promising drug delivery systems, chemosensors, and materials for rechargeable lithium batteries . They are also used in the synthesis of glycoproteins, as acid corrosion inhibitors for low-carbon steel, and are of interest as reagents for the construction of heterocyclic systems . Due to the presence of four donor atoms (N, S), 2,2′-dipyridyl disulfides can be used as ligands for the preparation of complex compounds .
Properties
IUPAC Name |
5-chloro-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-6(3-10)8(12)11-5(2)7(4)9/h1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJRXJSWOQLISC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NC(=C1Cl)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468663 | |
Record name | 5-chloro-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752238-36-1 | |
Record name | 5-chloro-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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